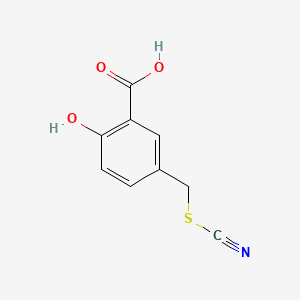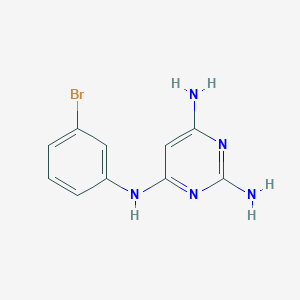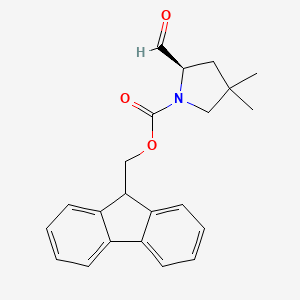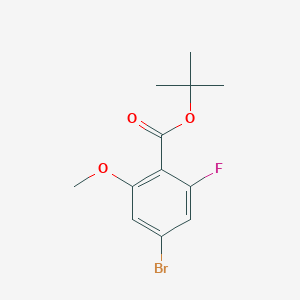
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- is an organic compound with a unique structure that includes a benzoic acid core substituted with a hydroxyl group at the 2-position and a thiocyanatomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-hydroxy-5-methylbenzoic acid with thiocyanate under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiocyanatomethyl group can be reduced to form thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiocyanatomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while reduction of the thiocyanatomethyl group can produce thiols or amines.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanatomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but lacks the thiocyanatomethyl group.
4-Hydroxybenzoic Acid: Hydroxyl group at the 4-position instead of the 2-position.
2,3-Dihydroxybenzoic Acid: Additional hydroxyl group at the 3-position.
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Hydroxyl groups at the 3- and 4-positions.
3,4,5-Trihydroxybenzoic Acid (Gallic Acid): Three hydroxyl groups at the 3-, 4-, and 5-positions.
Uniqueness
The presence of the thiocyanatomethyl group in benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- distinguishes it from other benzoic acid derivatives. This unique functional group imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5435-62-1 |
|---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-hydroxy-5-(thiocyanatomethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO3S/c10-5-14-4-6-1-2-8(11)7(3-6)9(12)13/h1-3,11H,4H2,(H,12,13) |
InChI Key |
NLGOHSDNHHRIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSC#N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)


